N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a pyrimidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, its anti-angiogenic activity is believed to result from its ability to inhibit the formation of new blood vessels, which is crucial for tumor growth. The compound may bind to DNA or other cellular components, leading to the disruption of cellular processes and ultimately inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound shares structural similarities with N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE and has been studied for its anti-angiogenic and DNA cleavage activities.
Other Pyrimidine Derivatives: Various pyrimidine derivatives exhibit similar biological activities and are used in medicinal chemistry for the development of new therapeutic agents.
Uniqueness
N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a morpholine ring, a pyrimidine ring, and a trifluoromethyl group.
Properties
Molecular Formula |
C22H22F3N5O3S |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C22H22F3N5O3S/c1-15-13-20(28-21(26-15)30-9-11-33-12-10-30)27-17-5-7-18(8-6-17)29-34(31,32)19-4-2-3-16(14-19)22(23,24)25/h2-8,13-14,29H,9-12H2,1H3,(H,26,27,28) |
InChI Key |
SCJCRGRIJCMTDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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